

5-Bromo-3-ethynylpyrazin-2-amine: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromo-3-ethynylpyrazin-2-amine*

Cat. No.: B581437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **5-Bromo-3-ethynylpyrazin-2-amine**, a key intermediate in the synthesis of various biologically active molecules.^[1] Due to its unique structure, featuring a pyrazine ring substituted with bromine, an ethynyl group, and an amine, this compound serves as a valuable building block in pharmaceutical and agrochemical research, particularly in the development of anti-cancer agents.^[1]

Core Physicochemical Data

The following tables summarize the available quantitative data for **5-Bromo-3-ethynylpyrazin-2-amine**. It is important to note that while some data is derived from experimental measurements, other values are predicted through computational models and should be interpreted as such.

Table 1: General and Structural Properties

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrN ₃	[2] [3]
Molecular Weight	198.02 g/mol	[2] [3]
Appearance	Light brown to yellow crystalline powder	[2]
CAS Number	1209289-08-6	[1] [2]
Purity	≥ 95% (HPLC)	[2]
Storage Conditions	Store at 0-8 °C	[2]
Exact Mass	196.95886 Da	[3]

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
XLogP3-AA	1.5	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	1	[3]

Experimental Protocols

Detailed experimental data for properties such as melting point, boiling point, and solubility of **5-Bromo-3-ethynylpyrazin-2-amine** are not readily available in the public domain. However, this section outlines standard, generalized protocols for the experimental determination of these crucial physicochemical parameters, which can be applied to this compound.

Melting Point Determination (Capillary Method)

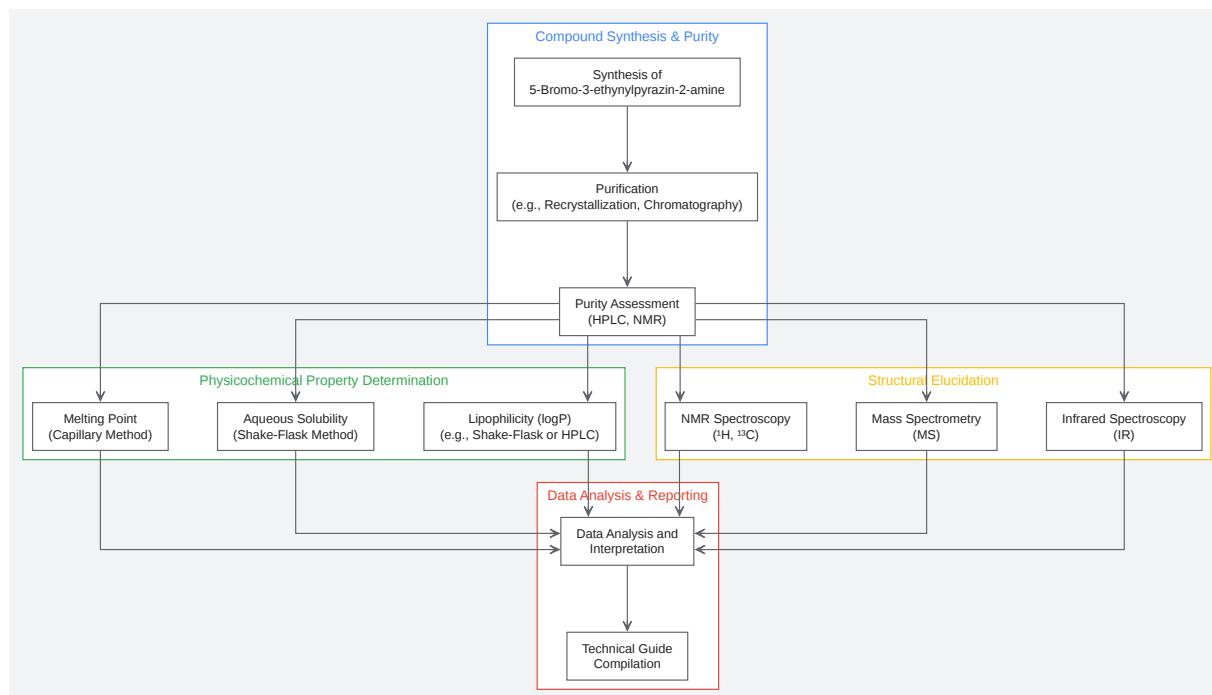
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **5-Bromo-3-ethynylpyrazin-2-amine** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.
- Replicate Measurements: The determination should be repeated at least twice to ensure accuracy and consistency.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property that influences a compound's absorption, distribution, and overall bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.


Methodology:

- Sample Preparation: An excess amount of solid **5-Bromo-3-ethynylpyrazin-2-amine** is added to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
- Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.
- Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any loss of the compound from the saturated solution.

- Concentration Analysis: The concentration of **5-Bromo-3-ethynylpyrazin-2-amine** in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quantification: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or μ g/mL).

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the key physicochemical properties of a novel compound like **5-Bromo-3-ethynylpyrazin-2-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Biological Relevance

While specific signaling pathway involvement for **5-Bromo-3-ethynylpyrazin-2-amine** is not documented, its utility as a synthetic intermediate is noteworthy. The pyrazine core is a common scaffold in medicinal chemistry, and the presence of versatile functional groups—the bromine atom and the ethynyl group—allows for further chemical modifications through cross-coupling reactions. This makes the compound a valuable starting material for creating libraries of novel molecules with potential therapeutic applications, particularly in the discovery of kinase inhibitors and other anti-cancer agents.^[1] The physicochemical properties outlined in this guide are fundamental to its handling, reactivity, and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its downstream derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. store.astm.org [store.astm.org]
- 3. 875781-41-2|5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [5-Bromo-3-ethynylpyrazin-2-amine: A Technical Guide to Its Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581437#5-bromo-3-ethynylpyrazin-2-amine-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com